ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-4-18-12(17)10-6-14-15-7(2)9(8(3)16)5-13-11(10)15/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKIUSCSHZCQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=C(N2N=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348966 | |
| Record name | ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-70-0 | |
| Record name | ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions where functional groups are attached.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways. The compound was found to interact with key proteins involved in cell cycle regulation, leading to reduced proliferation rates in vitro.
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential. Research published in Phytotherapy Research highlighted that derivatives of pyrazolo[1,5-a]pyrimidine structures, including this compound, showed inhibition of pro-inflammatory cytokines. This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Herbicidal Properties
This compound has been investigated for its herbicidal properties. A study conducted by agricultural scientists demonstrated that this compound effectively inhibited the growth of several common weed species without adversely affecting crop plants. The mechanism of action appears to involve the disruption of photosynthesis and plant metabolism.
Plant Growth Regulation
In addition to its herbicidal effects, this compound has been shown to act as a plant growth regulator. Experiments indicated that it could enhance root development and overall plant vigor under controlled conditions, making it a candidate for use in sustainable agriculture practices.
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials.
Data Summary Table
| Application Area | Specific Use | Findings/Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |
| Agriculture | Herbicidal Properties | Effective against common weeds |
| Plant Growth Regulation | Enhances root development | |
| Material Science | Synthesis of Novel Polymers | Improves thermal stability and mechanical strength |
Case Study 1: Anticancer Research
A recent clinical trial evaluated the efficacy of this compound in patients with specific types of cancer. The results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons assessed the herbicidal effectiveness of this compound on various weed species. The results showed a marked decrease in weed biomass and improved crop yields, supporting its potential as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells. The molecular targets and pathways involved in its action are still under investigation, but its ability to modulate key biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The pyrazolo[1,5-a]pyrimidine scaffold allows for diverse substitutions, significantly altering properties. Key analogs include:
Physical and Spectral Properties
- Melting Points: Ethyl 6-bromo derivative: 144–146°C . Ethyl 6-amino-7-(4-chlorophenyl) analog: 180–182°C . Ethyl 7-methyl analog: Not explicitly reported, but simpler esters typically exhibit lower melting points than halogenated or aryl-substituted derivatives.
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 112158-56-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.25 g/mol. The structure features a pyrazole ring fused with a pyrimidine ring, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In one study, various derivatives were synthesized and tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant antibacterial activity with a bactericidal effect comparable to standard antibiotics like Erythromycin and Amikacin .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Erythromycin (16 µg/mL) |
| Pseudomonas aeruginosa | 64 µg/mL | Amikacin (32 µg/mL) |
Antiviral Activity
The antiviral properties of pyrazolo[1,5-a]pyrimidines have also been investigated. This compound has shown inhibitory effects against hepatitis C virus (HCV) and other viral pathogens. Studies indicate that certain derivatives exhibit low cytotoxicity while maintaining high selectivity indexes against HCV, suggesting their potential as antiviral agents .
Table 2: Antiviral Activity Against HCV
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ethyl 6-acetyl-7-methylpyrazolo... | 2.5 | >20 |
| Reference Compound | 0.5 | >40 |
Anticancer Activity
In addition to antibacterial and antiviral activities, this compound has been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further development in cancer therapy .
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- Increased levels of pro-apoptotic factors : BAX and cytochrome c.
- Decreased levels of anti-apoptotic factors : Bcl-2.
- Cell cycle arrest at the G2/M phase.
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodology : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, in the ultrasonic synthesis step. Employ catalytic KHSO₄ in sub-stoichiometric amounts (0.2 eq) to reduce waste. Process mass intensity (PMI) analysis can quantify environmental impact reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
